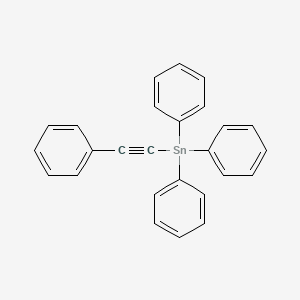

Triphenyl phenylethynyl tin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1247-08-1 |

|---|---|

Molecular Formula |

C26H20Sn |

Molecular Weight |

451.1 g/mol |

IUPAC Name |

triphenyl(2-phenylethynyl)stannane |

InChI |

InChI=1S/C8H5.3C6H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; |

InChI Key |

LQCOSCHQCHLTJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Triphenyl(phenylethynyl)tin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triphenyl(phenylethynyl)tin, an organotin compound with potential applications in organic synthesis and materials science. The document details the necessary reagents, experimental protocol, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Core Synthesis Strategy

The primary route for the synthesis of triphenyl(phenylethynyl)tin involves the coupling of a triphenyltin halide, typically triphenyltin chloride, with a phenylacetylide nucleophile. This reaction, a common method for the formation of carbon-tin bonds, leverages the high reactivity of the organometallic acetylide towards the electrophilic tin center. The phenylacetylide reagent is typically generated in situ by the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent or sodium amide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of triphenyl(phenylethynyl)tin and its precursors.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| Triphenyltin Chloride | C₁₈H₁₅ClSn | 385.47 | 104-106 | - |

| Phenylacetylene | C₈H₆ | 102.13 | -45 | - |

| n-Butyllithium | C₄H₉Li | 64.06 | -76 | - |

| Triphenyl(phenylethynyl)tin | C₂₆H₂₀Sn | 451.15 | 69-71 | ¹H NMR (CDCl₃, δ, ppm): 7.2-7.8 (m, 20H, aromatic protons). ¹¹⁹Sn NMR (CDCl₃, δ, ppm): -143.2. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of triphenyl(phenylethynyl)tin, based on established procedures in organotin chemistry.

Materials and Reagents:

-

Triphenyltin chloride (Ph₃SnCl)

-

Phenylacetylene (PhC≡CH)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Lithium Phenylacetylide:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with phenylacetylene (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred solution of phenylacetylene via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour to ensure complete formation of lithium phenylacetylide.

-

-

Reaction with Triphenyltin Chloride:

-

In a separate flame-dried flask under an inert atmosphere, triphenyltin chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF.

-

The solution of lithium phenylacetylide prepared in the previous step is then added dropwise to the triphenyltin chloride solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and diethyl ether, to afford pure triphenyl(phenylethynyl)tin as a white crystalline solid.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of triphenyl(phenylethynyl)tin.

Caption: Synthetic pathway for triphenyl(phenylethynyl)tin.

This guide provides a foundational understanding for the synthesis of triphenyl(phenylethynyl)tin. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific experimental context. As with all organotin compounds, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

An In-depth Technical Guide to the Chemical Properties of Triphenyl(phenylethynyl)tin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of triphenyl(phenylethynyl)tin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes comparative data from closely related tin compounds to provide a predictive context for its characteristics.

Core Chemical Properties

Triphenyl(phenylethynyl)tin is an organotin compound featuring three phenyl groups and one phenylethynyl group covalently bonded to a central tin atom. Its chemical formula is C₂₆H₂₀Sn, and it has a molecular weight of 451.15 g/mol [1].

Physical and Thermodynamic Properties

| Property | Triphenyl(phenylethynyl)tin | Trimethyl(phenylethynyl)tin |

| CAS Number | 1247-08-1[1] | 1199-95-7[2] |

| Molecular Formula | C₂₆H₂₀Sn[1] | C₁₁H₁₄Sn[2] |

| Molecular Weight | 451.15 g/mol [1] | 264.94 g/mol [2] |

| Melting Point | Not available | 62-67 °C[2] |

| Boiling Point | Not available | 249 °C at 760 mmHg[2] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -14266.50 ± 7.30 kJ/mol[1] | Not available |

| Solid Phase Heat Capacity (Cp,solid) | 447.50 J/mol×K (at 298.15 K)[1] | Not available |

| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | 736.90 ± 8.30 kJ/mol[1] | Not available |

| Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) | 599.30 ± 8.10 kJ/mol[1] | Not available |

| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 137.60 ± 2.00 kJ/mol[1] | Not available |

Spectroscopic Data (Predicted)

Specific spectroscopic data for triphenyl(phenylethynyl)tin is not available in the reviewed literature. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum of triphenyl(phenylethynyl)tin is expected to show signals corresponding to the protons of the phenyl and phenylethynyl groups. The aromatic protons would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum should display distinct signals for the carbon atoms of the phenyl and phenylethynyl groups. The alkynyl carbons are expected in the δ 90-110 ppm region. The aromatic carbons will appear in the typical downfield region of δ 120-140 ppm.

119Sn NMR Spectroscopy

119Sn NMR is a powerful tool for characterizing organotin compounds. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom[3][4]. For a four-coordinate triphenyltin compound with an alkynyl substituent, the 119Sn chemical shift is expected to be in the upfield region relative to the standard tetramethyltin (TMSn).

Infrared (IR) Spectroscopy

The IR spectrum of triphenyl(phenylethynyl)tin would be characterized by the vibrational modes of the phenyl and phenylethynyl groups. Key expected absorptions include:

-

C≡C stretch: A weak to medium band around 2100-2150 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

Sn-C stretch: Bands in the far-infrared region, typically below 600 cm⁻¹.

Synthesis and Reactivity

Proposed Synthesis

Caption: Proposed synthesis of triphenyl(phenylethynyl)tin.

Reactivity

Organotin compounds, including those with alkynyl groups, are known to participate in various organic reactions. For instance, the tin-carbon bond can be cleaved under certain conditions, and the phenylethynyl group can be transferred to other substrates. Tetra(phenylethynyl)tin has been used as a reagent for the alkynylation of imines[5]. It is plausible that triphenyl(phenylethynyl)tin could exhibit similar reactivity.

Safety and Handling

Specific toxicology data for triphenyl(phenylethynyl)tin are not available. However, organotin compounds, in general, are known to be highly toxic. Related compounds such as trimethyl(phenyl)tin and tributyl(phenylethynyl)tin are classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled[6]. Triphenyltin derivatives are also known to be hazardous.

General Safety Precautions:

-

Handle with extreme caution in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent skin and eye contact.

-

Dispose of waste in accordance with institutional and national regulations for hazardous materials.

The following diagram illustrates a typical laboratory workflow for handling a potent organotin compound.

Caption: Safe handling workflow for organotin compounds.

Applications in Research and Drug Development

While specific applications for triphenyl(phenylethynyl)tin in drug development are not documented, organotin compounds have been investigated for their biological activities. The phenylethynyl moiety is also a common structural motif in medicinal chemistry. The unique combination of the triphenyltin core and the phenylethynyl group may warrant investigation for potential applications in areas such as targeted therapy or as a synthetic intermediate for more complex molecules.

Disclaimer: The information provided in this guide is for research and informational purposes only. It is not intended to be a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS and follow all institutional safety protocols when handling any chemical.

References

- 1. Triphenyl phenylethynyl tin (CAS 1247-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Trimethyl(phenylethynyl)tin|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 5. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Triphenyl(phenylethynyl)tin (CAS: 1247-08-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(phenylethynyl)tin, with the CAS number 1247-08-1, is an organotin compound characterized by the presence of three phenyl groups and a phenylethynyl group covalently bonded to a central tin atom. While specific research on this particular compound is limited, the broader class of triphenyltin compounds has garnered significant attention for its potent biological activities, including antifungal, antibacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on triphenyl(phenylethynyl)tin and related triphenyltin compounds, focusing on its physicochemical properties, potential therapeutic applications, and toxicological profile. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science by summarizing key data and outlining experimental methodologies.

Chemical and Physical Properties

Triphenyl(phenylethynyl)tin is a solid organometallic compound. Its fundamental properties are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Unit | Source |

| CAS Number | 1247-08-1 | - | - |

| Molecular Formula | C₂₆H₂₀Sn | - | [1] |

| Molecular Weight | 451.15 | g/mol | [1] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -14266.50 ± 7.30 | kJ/mol | [1] |

| Solid Phase Heat Capacity (Cp,solid) | 447.50 | J/mol×K | [1] |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | 736.90 ± 8.30 | kJ/mol | [1] |

| Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) | 599.30 ± 8.10 | kJ/mol | [1] |

| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 137.60 ± 2.00 | kJ/mol | [1] |

Synthesis and Characterization

Postulated Synthesis Workflow

A potential pathway for the synthesis of triphenyl(phenylethynyl)tin involves the reaction of triphenyltin chloride with a phenylacetylide salt, such as lithium phenylacetylide.

Caption: Postulated synthesis of triphenyl(phenylethynyl)tin.

General Experimental Protocol for Phenylation of Tin Compounds

A general method for the synthesis of phenyltin species involves the phenylation of tin iodide using a Grignard reagent like phenylmagnesium bromide.[2] This procedure could potentially be adapted for the synthesis of triphenyl(phenylethynyl)tin.

Materials:

-

Tin(IV) iodide (SnI₄)

-

Phenylmagnesium bromide (PhMgBr) solution in an appropriate solvent (e.g., THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of tin(IV) iodide in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Phenylmagnesium bromide solution is added dropwise to the stirred tin iodide solution. The reaction is monitored, for instance, by the disappearance of the yellow color of the tin iodide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the careful addition of distilled water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Although the specific spectra for triphenyl(phenylethynyl)tin are not available in the searched literature, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

1H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups and the phenylethynyl group.

13C NMR: The carbon NMR spectrum would display signals for the phenyl carbons and the acetylenic carbons. The chemical shifts of the acetylenic carbons would be characteristic of a tin-bound alkyne.

119Sn NMR: The 119Sn NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For a four-coordinate triphenyltin compound, the chemical shift would be in a characteristic range that can be compared to known triphenyltin derivatives.[3][4][5][6][7]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡C triple bond (around 2100-2200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching vibrations of the phenyl rings (around 1400-1600 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of phenyl and phenylethynyl groups.

Biological Activity and Potential Applications

While specific biological data for triphenyl(phenylethynyl)tin is scarce, the broader class of triphenyltin compounds exhibits significant biological activity, suggesting potential applications in drug development, particularly as anticancer and antimicrobial agents.

Cytotoxic Activity

Numerous studies have demonstrated the potent in vitro cytotoxicity of triphenyltin compounds against a variety of human cancer cell lines.[3][4][8][9] This activity is often significantly higher than that of the parent ligands or other organotin derivatives.

Table of Cytotoxicity for Related Triphenyltin Compounds:

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Triphenyltin 2-phenyl-1,2,3-triazole-4-carboxylate | HeLa | ~0.01 | [8] |

| Bis(Ph₂SnCl)Xylene | EL4 (murine lymphoma) | ~5.38 | [8] |

| Bis(Ph₂SnCl)Xylene | NFS-70 (murine myeloid) | ~1.5 | [8] |

| Bis(Ph₂SnCl)Xylene | Kit 225 (human T-cell lymphoma) | ~11.2 | [8] |

| Bis(Ph₂SnCl)Xylene | HeLa (human cervical cancer) | ~58.65 | [8] |

| Diphenylmethyltin (DPMT) | EL4 (murine lymphoma) | ~2.3 | [8] |

| Diphenylmethyltin (DPMT) | NFS-70 (murine myeloid) | ~2.1 | [8] |

| Diphenylmethyltin (DPMT) | Kit 225 (human T-cell lymphoma) | ~8.7 | [8] |

| Diphenylmethyltin (DPMT) | HeLa (human cervical cancer) | ~32.35 | [8] |

| [Ph₃Sn(dmpa)] (6) | A-549 (lung carcinoma) | < 1 | [10] |

| [Ph₃Sn(dmpa)] (6) | MCF-7 (breast carcinoma) | < 1 | [10] |

| [Ph₃Sn(mef)] (8) | T-24 (bladder carcinoma) | < 1 | [10] |

The high cytotoxicity of triphenyltin compounds suggests that triphenyl(phenylethynyl)tin could also be a potent anticancer agent. The phenylethynyl moiety may influence its lipophilicity and cellular uptake, potentially modulating its cytotoxic profile.

Antimicrobial Activity

Triphenyltin compounds have a long history of use as biocides, exhibiting strong antifungal and antibacterial properties.[11][12] Triphenyltin hydroxide (TPTH), for example, is a known fungicide used in agriculture.[11] The mechanism of action is believed to involve the inhibition of oxidative phosphorylation.[11] This broad-spectrum antimicrobial activity suggests that triphenyl(phenylethynyl)tin could be investigated for applications in treating microbial infections.

Toxicological Profile and Mechanism of Action

The high biological activity of triphenyltin compounds is intrinsically linked to their toxicity. Understanding their toxicological profile is crucial for any potential therapeutic development.

General Toxicity

Triphenyltin compounds are known to be highly toxic to a wide range of organisms, from microorganisms to mammals.[12] Human exposure can lead to various adverse health effects.[12]

Mechanism of Action and Associated Signaling Pathways

The primary mode of action for the toxicity of triphenyltin compounds is the inhibition of oxidative phosphorylation in mitochondria.[11] Specifically, they are known to inhibit ATP synthase, the enzyme responsible for the production of ATP.[11] This disruption of cellular energy metabolism is a key factor in their cytotoxic and biocidal effects.

Caption: Inhibition of ATP synthase by triphenyltin compounds.

In addition to their effects on cellular respiration, triphenyltin compounds have been shown to exert neurotoxic effects. Studies have indicated that they can modulate the activity of voltage-dependent sodium and potassium currents in neurons, leading to increased neuronal excitability.[6][13] This suggests a potential for neurotoxicity that must be carefully considered in any drug development program.

Future Directions

The available data on triphenyltin compounds highlight their potential as a scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases. However, the high toxicity of this class of compounds remains a significant hurdle. Future research on triphenyl(phenylethynyl)tin should focus on:

-

Detailed Synthesis and Characterization: A robust and well-documented synthetic protocol is needed to ensure the availability of high-purity material for further studies. Full spectroscopic characterization is essential to confirm its structure and purity.

-

In-depth Biological Evaluation: Comprehensive in vitro screening against a wide panel of cancer cell lines and microbial strains is required to determine its specific activity profile and therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by triphenyl(phenylethynyl)tin will be crucial for understanding its efficacy and for designing strategies to mitigate its toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of triphenyl(phenylethynyl)tin could lead to the identification of derivatives with improved therapeutic indices (i.e., high efficacy and low toxicity).

Conclusion

Triphenyl(phenylethynyl)tin (CAS 1247-08-1) belongs to a class of organotin compounds with demonstrated potent biological activities. While specific data on this compound is limited, the known properties of related triphenyltin derivatives suggest its potential as a cytotoxic and antimicrobial agent. This technical guide has summarized the available physicochemical data and has provided a framework for its synthesis, characterization, and further biological evaluation. The development of triphenyl(phenylethynyl)tin as a therapeutic agent would require a thorough investigation of its efficacy and a careful assessment and mitigation of its inherent toxicity. This document serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and related organotin compounds.

References

- 1. PHENYLTIN TRICHLORIDE(1124-19-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. In vitro cytotoxicity of diorganotin (IV) trimethoxy-benzoates against sixty human NCl tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines : Oriental Journal of Chemistry [orientjchem.org]

- 5. Triphenylstannane | C18H16Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triphenyltin: a potent excitatory neurotoxicant. Its reciprocal effects on voltage-dependent Na and K currents of mammalian brain neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The triphenyltin(VI) complexes of NSAIDs and derivatives. Synthesis, crystal structure and antiproliferative activity. Potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 12. Triphenyltin [utslappisiffror.naturvardsverket.se]

- 13. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ¹¹⁹Sn NMR Spectra of Triphenyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenyltin compounds. Tin, having three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), offers a powerful tool for structural elucidation, with ¹¹⁹Sn being the most frequently utilized isotope due to its higher natural abundance and sensitivity. This guide will delve into the factors influencing ¹¹⁹Sn chemical shifts and coupling constants, present a compilation of spectral data for various triphenyltin derivatives, detail standardized experimental protocols, and illustrate key concepts with clear diagrams.

Core Principles of ¹¹⁹Sn NMR in Triphenyltin Chemistry

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic and structural environment around the tin nucleus in triphenyltin compounds. The chemical shift (δ), reported in parts per million (ppm), is the most informative parameter, spanning a very wide range of over 5000 ppm. This large spectral dispersion allows for the clear differentiation of tin species in different chemical environments.

Several key factors influence the ¹¹⁹Sn chemical shift in triphenyltin compounds:

-

Coordination Number: This is one of the most significant factors. An increase in the coordination number at the tin center, for example, from four-coordinate (tetrahedral) to five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral), generally leads to a significant upfield shift (to more negative δ values). This is attributed to an increase in the electron density around the tin nucleus.

-

Electronegativity of the Substituent (X in Ph₃SnX): The nature of the fourth group attached to the triphenyltin moiety has a profound effect on the chemical shift. More electronegative substituents tend to deshield the tin nucleus, resulting in a downfield shift (to more positive δ values).

-

Solvent Effects: The solvent can play a crucial role, particularly coordinating solvents which can interact with the tin center and increase its coordination number, leading to upfield shifts.

-

Concentration: The concentration of the sample can also influence the chemical shift, especially in cases where intermolecular association or equilibria are present.

Data Presentation: ¹¹⁹Sn NMR Data for Triphenyltin Compounds

The following tables summarize ¹¹⁹Sn NMR chemical shift and coupling constant data for a range of triphenyltin compounds (Ph₃SnX). These values have been compiled from various literature sources and are intended to serve as a valuable reference for researchers in the field.

Table 1: ¹¹⁹Sn Chemical Shifts (δ) of Triphenyltin Compounds (Ph₃SnX)

| Substituent (X) | Chemical Shift (δ, ppm) | Solvent | Coordination Number |

| H | -163.0 | Neat | 4 |

| Cl | -47.5 | CDCl₃ | 4 |

| Br | -62.0 | CDCl₃ | 4 |

| I | -128.0 | CDCl₃ | 4 |

| OH | -81.0 | CH₂Cl₂ | 4 |

| OAc | -118.0 | CDCl₃ | 4 |

| SPh | -62.0 | CDCl₃ | 4 |

| SnPh₃ | -123.0 | C₆H₆ | 4 |

| Pyridine (adduct) | -145.0 | CH₂Cl₂ | 5 |

| DMSO (adduct) | -160.0 | DMSO | 5 |

Note: Chemical shifts are referenced to external tetramethyltin (SnMe₄).

Table 2: ¹¹⁹Sn-¹³C Coupling Constants for Triphenyltin Compounds

| Compound | ¹J(¹¹⁹Sn-¹³C_ipso) (Hz) | ¹J(¹¹⁹Sn-¹³C_ortho) (Hz) | ¹J(¹¹⁹Sn-¹³C_meta) (Hz) | ¹J(¹¹⁹Sn-¹³C_para) (Hz) |

| Ph₃SnCl | 480 | 48 | 50 | 12 |

| Ph₃SnBr | 465 | 47 | 49 | 11 |

| Ph₃SnI | 430 | 45 | 47 | 10 |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹¹⁹Sn NMR spectra is essential for obtaining reliable and reproducible data.

1. Sample Preparation:

-

Compound Purity: Ensure the triphenyltin compound is of high purity to avoid interference from paramagnetic impurities which can lead to significant line broadening.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For routine characterization, non-coordinating solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are often used. To investigate coordination chemistry, coordinating solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅ can be employed.

-

Concentration: A concentration range of 0.1–0.5 M is generally suitable for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

-

Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference standard for ¹¹⁹Sn NMR, with its chemical shift defined as 0 ppm. It can be used as an external reference by placing a sealed capillary containing SnMe₄ within the NMR tube.

2. NMR Spectrometer Setup:

-

Nucleus: Select ¹¹⁹Sn as the observation nucleus.

-

Spectrometer Frequency: Modern high-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H) provide excellent sensitivity and dispersion for ¹¹⁹Sn NMR. The resonance frequency for ¹¹⁹Sn is approximately 37.3% of the proton frequency.

-

Probe: A broadband or multinuclear probe is required. Ensure the probe is tuned to the ¹¹⁹Sn frequency.

-

Temperature: Room temperature is typically sufficient for routine measurements. Variable temperature studies can be conducted to investigate dynamic processes or equilibria.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly used. Inverse-gated decoupling can be employed to suppress the negative Nuclear Overhauser Effect (NOE) that can arise due to the negative magnetogyric ratio of ¹¹⁹Sn. For enhanced sensitivity, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.

-

Acquisition Time (AQ): An acquisition time of 0.5 to 1.0 seconds is generally adequate.

-

Relaxation Delay (D1): A relaxation delay of 1 to 5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For moderately concentrated samples, 128 to 1024 scans are often sufficient.

-

Spectral Width (SW): A wide spectral width of at least 500 ppm (-300 to +200 ppm) is recommended to cover the typical chemical shift range of triphenyltin compounds.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1 to 5 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the external SnMe₄ standard at 0 ppm.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The coordination state of the tin atom is a primary determinant of the ¹¹⁹Sn chemical shift. The following diagram illustrates how the coordination number influences the observed chemical shift.

An In-depth Technical Guide to Triphenyl(phenylethynyl)tin: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(phenylethynyl)tin is an organotin compound characterized by the presence of three phenyl groups and a phenylethynyl group covalently bonded to a central tin atom. This guide provides a comprehensive overview of its stability and reactivity, drawing from available scientific literature. Key thermodynamic data, reactivity in cross-coupling and addition reactions, and a detailed experimental protocol for its synthesis are presented. The information is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound or similar organostannanes in their work.

Introduction

Organotin compounds, particularly those with sp-hybridized carbon ligands, are versatile reagents in organic synthesis. Triphenyl(phenylethynyl)tin, with its unique combination of aryl and alkynyl moieties, presents interesting possibilities for the construction of complex organic molecules. Understanding its stability and reactivity is crucial for its effective application in research and development.

Stability

The stability of triphenyl(phenylethynyl)tin is a key consideration for its storage and handling. Like many organotin(IV) compounds, it exhibits a notable degree of stability under ambient conditions.

2.1. Thermodynamic Stability

Thermodynamic data for solid triphenyl(phenylethynyl)tin provides insight into its intrinsic stability.

| Property | Value | Unit |

| Standard solid enthalpy of combustion (ΔcH°solid) | -14266.50 ± 7.30 | kJ/mol |

| Solid phase heat capacity (Cp,solid) at 298.15 K | 447.50 | J/mol·K |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | 736.90 ± 8.30 | kJ/mol |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | 599.30 ± 8.10 | kJ/mol |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 137.60 ± 2.00 | kJ/mol |

2.2. Air and Moisture Stability

Organostannanes are generally known to be stable to both air and moisture, which is a significant advantage in their application in organic synthesis, such as in the Stille reaction.[1] While specific long-term stability studies on triphenyl(phenylethynyl)tin are not extensively documented, the stability of the carbon-tin bond in similar compounds like tetra(phenylethynyl)tin allows for handling in the open air for short periods.

Synthesis

The synthesis of triphenyl(phenylethynyl)tin can be achieved through the reaction of a triphenyltin halide with a phenylacetylide reagent. A common precursor, triphenyltin chloride, can be synthesized from the disproportionation of tetraphenyltin with tin tetrachloride.[2]

3.1. Synthesis of Triphenyltin Chloride (Precursor)

A general industrial method involves the reaction of tetraphenyltin with stannic chloride.

References

Solubility Profile of Triphenyl(phenylethynyl)tin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of triphenyl(phenylethynyl)tin, an organotin compound of interest in various research and development fields. Due to the limited availability of precise quantitative solubility data for triphenyl(phenylethynyl)tin, this document presents solubility data for structurally similar triphenyltin compounds—triphenyltin hydroxide, triphenyltin acetate, and triphenyltin chloride—to provide a reliable estimation of its solubility characteristics in a range of common organic solvents. This guide also outlines detailed experimental protocols for determining the solubility of organometallic compounds and presents a logical workflow for its synthesis.

Estimated Solubility of Triphenyl(phenylethynyl)tin

Table 1: Solubility of Selected Triphenyltin Compounds in Organic Solvents at 20°C

| Solvent | Triphenyltin Hydroxide (g/L) | Triphenyltin Acetate (g/L) | Triphenyltin Chloride |

| Ethanol | 10[1][2] | 22[1][2] | Moderately Soluble[1][2] |

| Dichloromethane | 171[1][2] | 460[1][2] | - |

| Diethyl Ether | 28[1][2] | - | Soluble[3] |

| Hexane | 5[1][2] | - | - |

| Acetone | 50[1][2] | - | - |

| Toluene | 89[1][2] | - | - |

| Ethyl Acetate | - | 82[1][2] | - |

Data sourced from INCHEM (2000).[1][2] Note: Triphenyltin chloride is generally described as being soluble or moderately soluble in organic solvents.[1][2][3][4][5]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organometallic compound like triphenyl(phenylethynyl)tin in an organic solvent. Given the potential air and moisture sensitivity of organotin compounds, these procedures should be carried out using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

Objective: To determine the concentration of a saturated solution of triphenyl(phenylethynyl)tin in a specific organic solvent at a given temperature.

Materials:

-

Triphenyl(phenylethynyl)tin (solid)

-

Anhydrous organic solvent of interest (e.g., THF, diethyl ether, toluene, hexane, dichloromethane, chloroform, acetone, ethanol, methanol)

-

Schlenk flask or vial with a septum

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle for liquid transfer

-

Membrane filter (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

Spectrophotometer (UV-Vis or other appropriate detector) or other suitable analytical instrument (e.g., GC-MS, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid triphenyl(phenylethynyl)tin to a pre-weighed Schlenk flask or vial.

-

Under an inert atmosphere (e.g., argon or nitrogen), add a known volume of the anhydrous organic solvent.

-

Seal the flask/vial and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle by stopping the stirring and letting the solution stand for several hours in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a needle and a membrane filter to remove any suspended solid particles. All transfers should be performed under an inert atmosphere.

-

-

Analysis:

-

Transfer the filtered, saturated solution to a volumetric flask and dilute it to a known volume with the same solvent.

-

Determine the concentration of triphenyl(phenylethynyl)tin in the diluted solution using a suitable analytical technique. A calibration curve prepared with standard solutions of known concentrations will be required.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Logical Workflow for the Synthesis of Triphenyl(phenylethynyl)tin

The following diagram illustrates a common synthetic route for the preparation of triphenyl(phenylethynyl)tin. The synthesis typically involves the reaction of a triphenyltin halide with a phenylethynyl-metal reagent.

Caption: Synthetic pathway for triphenyl(phenylethynyl)tin.

Conclusion

This technical guide provides an estimation of the solubility of triphenyl(phenylethynyl)tin in common organic solvents based on data from closely related triphenyltin compounds. For precise quantitative data, experimental determination is necessary, and a detailed protocol for this has been provided. The included synthesis workflow diagram offers a clear visual representation of the preparation of this compound. This information is intended to be a valuable resource for researchers and professionals working with triphenyl(phenylethynyl)tin.

References

Unmasking the Peril: An In-depth Technical Guide to the Hazards and Toxicity of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, a class of organometallic chemicals characterized by a tin-carbon bond, have seen widespread industrial and agricultural application. However, their utility is overshadowed by significant and multifaceted toxicity. This technical guide provides a comprehensive overview of the hazards associated with organotin compounds, detailing their toxicokinetics, mechanisms of toxicity across various organ systems, and the signaling pathways they disrupt. Quantitative toxicological data are presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key toxicity assays and visualizes complex biological interactions through Graphviz diagrams, offering a critical resource for researchers, scientists, and professionals in drug development to understand and mitigate the risks posed by these potent toxicants.

Introduction to Organotin Compounds

Organotin compounds are classified based on the number of organic groups attached to the tin atom, ranging from mono-, di-, tri-, to tetra-substituted forms. The nature and number of these organic moieties significantly influence their physicochemical properties and toxicological profiles.[1] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally the most toxic, while the toxicity of alkyltin compounds tends to decrease with increasing alkyl chain length.[2] Their diverse applications include use as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1] Despite restrictions on their use in some applications, their persistence in the environment and potential for bioaccumulation continue to pose a significant threat to both ecosystems and human health.[1] Human exposure can occur through the consumption of contaminated seafood, contact with treated products, and inhalation of dust in occupational settings.[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of organotin compounds are largely dictated by the nature of the organic substituents. Generally, organotins with shorter alkyl chains are more readily absorbed through the gastrointestinal tract.[4] Dermal absorption is also a significant route of exposure, particularly in occupational settings.[3] Once absorbed, organotins can distribute to various tissues, with some compounds showing a propensity to accumulate in the liver, kidney, and central nervous system. Metabolism of organotins primarily occurs in the liver and involves the cytochrome P450 monooxygenase system, which sequentially removes the organic groups from the tin atom.[5] Excretion is mainly through the feces.[1]

Mechanisms of Toxicity and Target Organ Systems

Organotin compounds exert a wide range of toxic effects on multiple organ systems. The underlying mechanisms are often complex and can involve disruption of mitochondrial function, induction of oxidative stress, and interference with critical signaling pathways.

Neurotoxicity

Certain organotin compounds, particularly trimethyltin (TMT) and triethyltin (TET), are potent neurotoxins.[6] TMT exposure can lead to neuronal cell death, particularly in the hippocampus, resulting in learning and memory deficits.[7] TET, on the other hand, is known to cause intramyelinic edema in the central nervous system.[6] The neurotoxic effects of organotins are thought to be mediated by their ability to disrupt mitochondrial function, leading to ATP depletion and an influx of calcium, which in turn triggers a cascade of events culminating in neuronal damage.[8]

Immunotoxicity

Many organotin compounds, notably dibutyltin (DBT) and tributyltin (TBT), are potent immunotoxicants.[9] The primary target of their immunotoxicity is the thymus, an essential organ for the development of T-lymphocytes.[10] Exposure to these compounds can lead to thymus atrophy, depletion of thymocytes, and suppression of T-cell-dependent immune responses.[10][11] The mechanism of immunotoxicity involves the induction of apoptosis in thymocytes, which is triggered by an increase in intracellular calcium, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[8]

Reproductive and Developmental Toxicity

Organotin compounds have been shown to adversely affect reproduction and development in various animal species.[12] Exposure during critical developmental windows can lead to a range of effects, including reduced fertility, fetal malformations, and developmental delays.[13][14] The mechanisms underlying their reproductive and developmental toxicity are linked to their endocrine-disrupting properties and their ability to interfere with crucial developmental processes.[12]

Endocrine Disruption

A significant hazard associated with several organotin compounds, including TBT and TPT, is their ability to act as endocrine disruptors.[15] They are known to interfere with the endocrine system by mimicking or blocking the action of natural hormones.[15] One of the primary mechanisms of their endocrine-disrupting activity is their interaction with nuclear receptors, particularly the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][5][11][13][15][16][17][18][19] By activating the RXR-PPARγ heterodimer, organotins can promote adipocyte differentiation, leading to obesogenic effects.[13][15][17]

Signaling Pathways Disrupted by Organotin Compounds

Organotin compounds exert their toxicity by interfering with several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for developing potential therapeutic interventions.

RXR and PPARγ Signaling

Tributyltin (TBT) and other organotins can directly bind to and activate the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][5][11][13][15][16][17][18][19] This activation of the RXR-PPARγ heterodimer is a key mechanism behind their endocrine-disrupting and obesogenic effects.[13][15][17] The interaction with RXR is particularly significant, as RXR forms heterodimers with numerous other nuclear receptors, suggesting that organotins could have widespread effects on various signaling pathways.[5][16]

Caption: Organotin activation of the RXR-PPARγ signaling pathway.

Apoptosis Signaling Pathway

Organotins, particularly in immune cells, induce apoptosis through the intrinsic mitochondrial pathway.[8][9] This process begins with an increase in intracellular calcium levels, which leads to mitochondrial stress.[8] Stressed mitochondria release cytochrome c into the cytosol, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[8] Caspase-9, in turn, activates executioner caspases like caspase-3, resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[8][20]

Caption: Organotin-induced intrinsic apoptosis pathway.

Quantitative Toxicological Data

The following tables summarize acute toxicity data (LD50/LC50) and no-observed-adverse-effect levels (NOAELs) for selected organotin compounds. These values provide a quantitative measure of their toxic potential and are essential for risk assessment.

Table 1: Acute Toxicity of Selected Organotin Compounds

| Compound | Exposure Route | Species | LD50/LC50 | Reference |

| Tributyltin Oxide (TBTO) | Oral | Rat | 55-87 mg/kg | [13] |

| Tributyltin Oxide (TBTO) | Dermal | Rat | 200 mg/kg | [13] |

| Tributyltin Oxide (TBTO) | Dermal | Rabbit | 900 mg/kg | [13] |

| Triphenyltin Hydroxide (TPTH) | Dermal | Rabbit | 127 mg/kg | [2] |

| Triphenyltin Acetate (TPTA) | Dermal | Mouse | 350 mg/kg | [2] |

| Triphenyltin Acetate (TPTA) | Dermal | Rat | >2000 mg/kg | [2] |

| Triphenyltin Hydroxide (TPTH) | Inhalation | Rat | 44-69 mg/m³ | [2] |

| Triphenyltin Acetate (TPTA) | Inhalation | Rat | 44-69 mg/m³ | [2] |

| Monobutyltin Trichloride (MBTC) | Oral | Rat | 2140 mg/kg | [4] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for Selected Organotin Compounds

| Compound | Exposure Route | Species | Duration | NOAEL | Critical Effect | Reference |

| Tributyltin Oxide (TBTO) | Oral | Rat | - | 0.025 mg/kg/day | Immunotoxicity | [4] |

| Triphenyltin Hydroxide (TPTH) | Oral | Rabbit | - | 0.1 mg/kg/day | Maternal toxicity | [2] |

| Triphenyltin Hydroxide (TPTH) | Oral | Dog | 52 weeks | 0.21 mg/kg/day | Decreased relative liver weight | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of organotin toxicity. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Assessment of Acute Oral Toxicity (Based on OECD Guideline 420)

Caption: Workflow for an acute oral toxicity study.

Objective: To determine the acute oral toxicity (LD50) of an organotin compound.

Materials:

-

Test organotin compound

-

Vehicle (e.g., corn oil, water)

-

Young adult rats (e.g., Wistar or Sprague-Dawley strains)

-

Gavage needles

-

Animal cages and bedding

-

Standard laboratory diet and water

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight prior to dosing (food, but not water, withheld).

-

Dose Preparation: Prepare a range of dose concentrations of the test compound in the appropriate vehicle.

-

Dose Administration: Administer a single oral dose of the test compound to groups of animals via gavage. A control group receives the vehicle only.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: Analyze the mortality data to calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Assessment of Developmental Neurotoxicity (Based on OECD Guideline 426)

Objective: To assess the potential of an organotin compound to cause developmental neurotoxicity.

Materials:

-

Test organotin compound

-

Pregnant rats

-

Apparatus for behavioral testing (e.g., open field for motor activity, Morris water maze for learning and memory)

-

Equipment for neuropathological evaluation

Procedure:

-

Dosing of Dams: Dose pregnant dams with the test compound daily during gestation and lactation.

-

Offspring Evaluation: Evaluate the offspring for a range of endpoints, including:

-

Physical Development: Monitor body weight, and physical milestones.

-

Behavioral Ontogeny: Assess motor activity at different postnatal ages.

-

Adult Behavioral Testing: Conduct tests for motor function, sensory function, and learning and memory in adult offspring.

-

Neuropathology: Perform detailed microscopic examination of the central and peripheral nervous systems of the offspring at various ages.

-

-

Data Analysis: Statistically analyze the data to identify any significant differences between the treated and control groups.

T-Dependent Antibody Response (TDAR) Assay for Immunotoxicity

Objective: To assess the potential of an organotin compound to suppress the T-cell-dependent antibody response.[11][21][22][23][24]

Materials:

-

Test organotin compound

-

Mice or rats

-

T-dependent antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC))

-

ELISA reagents for measuring antigen-specific antibodies

Procedure:

-

Animal Dosing: Expose animals to the test compound for a specified period (e.g., 28 days).

-

Immunization: Immunize the animals with the T-dependent antigen near the end of the dosing period.

-

Serum Collection: Collect serum samples at a specific time point after immunization.

-

Antibody Titer Measurement: Measure the levels of antigen-specific IgM and IgG antibodies in the serum using an ELISA.

-

Data Analysis: Compare the antibody titers of the treated animals to those of the control animals to determine if there is a significant suppression of the immune response.

H295R Steroidogenesis Assay for Endocrine Disruption (Based on OECD Guideline 456)

Objective: To screen for chemicals that affect the production of testosterone and estradiol.[14][25][26][27][28]

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Cell culture medium and supplements

-

Test organotin compound

-

Positive and negative controls

-

ELISA kits for measuring testosterone and estradiol

Procedure:

-

Cell Culture: Culture H295R cells in 24-well plates.

-

Chemical Exposure: Expose the cells to a range of concentrations of the test compound for 48 hours.

-

Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and estradiol using ELISA.

-

Cell Viability Assay: Assess cell viability to rule out cytotoxicity as a cause of altered hormone production.

-

Data Analysis: Analyze the hormone concentration data to determine if the test compound inhibits or induces steroidogenesis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after exposure to an organotin compound.[16][17][18][19][29]

Materials:

-

Cells of interest (e.g., thymocytes)

-

Test organotin compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the organotin compound for a specified time.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular production of ROS following exposure to an organotin compound.[7][12][30][31]

Materials:

-

Cells of interest

-

Test organotin compound

-

Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Probe Loading: Load the cells with the fluorescent ROS probe.

-

Compound Exposure: Expose the cells to the organotin compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in ROS production.

-

Data Analysis: Quantify the change in fluorescence relative to control cells.

Conclusion

Organotin compounds represent a significant class of environmental toxicants with a broad spectrum of adverse health effects. Their ability to disrupt fundamental cellular processes, including mitochondrial function, immune responses, and endocrine signaling, underscores the need for continued research and stringent regulatory oversight. This technical guide provides a foundational resource for understanding the hazards and toxicity of these compounds, offering valuable data and methodologies to aid in future research, risk assessment, and the development of safer alternatives. The provided diagrams and protocols are intended to facilitate a deeper understanding of the complex interactions between organotins and biological systems, ultimately contributing to the protection of human health and the environment.

References

- 1. www2.mst.dk [www2.mst.dk]

- 2. Triphenyltin Compounds (CICADS) [inchem.org]

- 3. govinfo.gov [govinfo.gov]

- 4. oecd.org [oecd.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Behavioral effects of acute exposure to tributyltin chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sm.unife.it [sm.unife.it]

- 8. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. 2.4. Reactive Oxygen Species (ROS) Production Assay [bio-protocol.org]

- 13. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utu.fi [utu.fi]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]

- 23. biocytogen.com [biocytogen.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 27. Endocrine Disruption [lnhlifesciences.org]

- 28. scispace.com [scispace.com]

- 29. aurogene.eu [aurogene.eu]

- 30. researchgate.net [researchgate.net]

- 31. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of Triphenyl(phenylethynyl)tin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and potential biological effects of triphenyl(phenylethynyl)tin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document collates data from closely related organotin compounds, particularly other triphenyltin derivatives and phenylethynyltin compounds, to provide a robust framework for safety and experimental design.

Chemical and Physical Properties

Triphenyl(phenylethynyl)tin is a solid organotin compound. While specific experimental data for this exact molecule is limited, the following table summarizes key physical and chemical properties, drawing from data for triphenyl(phenylethynyl)tin and related compounds.

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₀Sn | Cheméo |

| Molecular Weight | 451.15 g/mol | Cheméo |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents. | General knowledge of organometallic compounds |

Hazard Identification and Toxicity

Triphenyl(phenylethynyl)tin belongs to the highly toxic class of organotin compounds. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] The toxicity profile is expected to be similar to other triphenyltin compounds, which are known for their severe health and environmental effects.[1]

Acute Toxicity:

-

Oral: Likely to be highly toxic if swallowed.

-

Dermal: Expected to be toxic in contact with skin.

-

Inhalation: Potentially fatal if inhaled as a dust or aerosol.

Health Effects:

-

Neurotoxicity: Triphenyltin compounds are known neurotoxins.[2] They can cause excitatory neurotoxic action by affecting voltage-dependent sodium and potassium currents in neurons.[3]

-

Immunotoxicity: Organotins can suppress the immune system.[2]

-

Reproductive and Developmental Toxicity: These compounds are suspected of damaging fertility or the unborn child.[2]

-

Endocrine Disruption: Triphenyltin is considered an endocrine disruptor and can interfere with cholesterol signaling.[2][4]

-

Eye and Skin Irritation: Direct contact can cause severe eye and skin irritation.[2]

Environmental Hazards:

-

Very toxic to aquatic life with long-lasting effects.[1]

The following table summarizes the hazard classifications for closely related compounds, which should be considered as representative for triphenyl(phenylethynyl)tin.

| Hazard Classification | Compound | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Trimethyl(phenylethynyl)tin | Sigma-Aldrich |

| Reproductive Toxicity | Tributyl(phenylethynyl)tin | Sigma-Aldrich |

| Specific Target Organ Toxicity (Repeated Exposure) | Tributyl(phenylethynyl)tin | Sigma-Aldrich |

| Hazardous to the Aquatic Environment (Acute & Chronic) | Trimethyl(phenylethynyl)tin | Sigma-Aldrich |

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of triphenyl(phenylethynyl)tin, stringent safety precautions must be observed.

Engineering Controls:

-

All work should be conducted in a well-ventilated chemical fume hood.

-

Use of a glove box for handling larger quantities or for prolonged procedures is highly recommended.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of triphenyl(phenylethynyl)tin.

Storage and Disposal

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal:

-

All waste containing triphenyl(phenylethynyl)tin must be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in general waste.

-

Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.

Experimental Protocols

Illustrative Synthesis of Triphenyl(phenylethynyl)tin

Materials:

-

Triphenyltin chloride

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (co-catalyst)

-

Base (e.g., triethylamine)

-

Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenyltin chloride in the chosen solvent.

-

Add phenylacetylene, the palladium catalyst, copper(I) iodide, and the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for a Reaction Utilizing Triphenyl(phenylethynyl)tin

The following is a general protocol for a reaction where triphenyl(phenylethynyl)tin might be used as a reagent, for example, in a cross-coupling reaction. This is based on a procedure for a similar compound, tetra(phenylethynyl)tin.[5]

Materials:

-

Triphenyl(phenylethynyl)tin

-

Substrate (e.g., an aryl halide)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, combine triphenyl(phenylethynyl)tin, the substrate, and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work up the reaction mixture, which may involve filtration to remove the catalyst and subsequent purification of the product by column chromatography.

Biological Signaling Pathways

Organotin compounds, including triphenyltin derivatives, are known to exert their toxicity through various signaling pathways, primarily leading to apoptosis (programmed cell death) and neurotoxicity.

Apoptosis Induction by Organotin Compounds

Organotins can induce apoptosis in various cell types, including thymocytes and cancer cells. The proposed mechanism involves an increase in intracellular calcium, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of caspases.[6][7][8][9]

Caption: Proposed apoptotic pathway induced by organotin compounds.

Disruption of Cholesterol Signaling by Triphenyltin

Recent studies have shown that triphenyltin can disrupt cholesterol signaling in steroidogenic cells by modulating the activity of Liver X Receptors (LXR) and Retinoid X Receptors (RXR).[4] This can lead to an upregulation of cholesterol transporters like ABCA1.[4]

Caption: Disruption of cholesterol signaling by triphenyltin.

Conclusion

Triphenyl(phenylethynyl)tin is a hazardous organotin compound that requires careful handling and storage. This guide provides a framework for its safe use in a research setting, based on the known properties and toxicities of closely related compounds. Researchers must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure risks. Further research is needed to fully characterize the specific toxicological profile and biological activity of this particular compound.

References

- 1. Triphenyltin [utslappisiffror.naturvardsverket.se]

- 2. Triphenyltin Compounds (CICADS) [inchem.org]

- 3. Triphenyltin: a potent excitatory neurotoxicant. Its reciprocal effects on voltage-dependent Na and K currents of mammalian brain neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

triphenyl(phenylethynyl)tin in Stille cross-coupling reactions

Application Notes

Reagent and Substrate Scope:

-

Organostannane: Triphenyl(phenylethynyl)tin is a stable, crystalline solid that can be handled in air. The three phenyl groups on the tin atom are considered "non-transferable" ligands, meaning the phenylethynyl group is selectively transferred during the transmetalation step.

-

Electrophiles: A wide range of aryl and heteroaryl halides (I, Br) and triflates can be used as coupling partners. The reactivity of the electrophile generally follows the order: I > OTf > Br >> Cl. Aryl iodides are often the substrates of choice due to their high reactivity, allowing for milder reaction conditions.

-

Functional Group Tolerance: A key advantage of the Stille reaction is its high functional group tolerance. Esters, amides, ketones, ethers, and nitriles are generally well-tolerated on both the organostannane and the electrophile. This minimizes the need for protecting groups in complex syntheses.

Catalyst and Ligand Selection:

-

Palladium Source: A variety of palladium(0) and palladium(II) precatalysts can be used. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂). When using Pd(II) sources, a reducing agent (often the phosphine ligand) is required to generate the active Pd(0) species in situ.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are commonly employed. For less reactive electrophiles, such as aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

Solvents and Additives:

-

Solvents: Anhydrous, degassed, aprotic polar solvents are typically used. Toluene, N,N-dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF) are common choices. The choice of solvent can influence the reaction rate and yield.

-

Additives: In some cases, additives can significantly improve the reaction rate and efficiency.

-

Copper(I) Iodide (CuI): Can act as a co-catalyst, particularly in couplings involving alkynylstannanes. It is believed to facilitate the transmetalation step.

-

Lithium Chloride (LiCl): Can accelerate the reaction, especially when using aryl triflates as electrophiles. It is thought to facilitate the displacement of the triflate group from the palladium center.

-

Fluoride Sources (e.g., CsF, KF): Can activate the organostannane towards transmetalation by forming a hypervalent tin species.

-

Experimental Protocols

The following are general protocols for the Stille cross-coupling of triphenyl(phenylethynyl)tin with aryl halides and triflates. Note: These are representative procedures and may require optimization for specific substrates.

General Experimental Workflow

Protocol 1: Stille Coupling of Triphenyl(phenylethynyl)tin with an Aryl Iodide

This protocol is a general procedure for the coupling of an aryl iodide with triphenyl(phenylethynyl)tin.

Materials:

-

Aryl iodide (1.0 mmol)

-

Triphenyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous, degassed toluene (10 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), triphenyl(phenylethynyl)tin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add anhydrous, degassed toluene (10 mL) via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkyne.

Protocol 2: Stille Coupling of Triphenyl(phenylethynyl)tin with an Aryl Bromide using a Co-catalyst

This protocol is a general procedure for the coupling of a less reactive aryl bromide, employing a co-catalyst to improve reaction efficiency.

Materials:

-

Aryl bromide (1.0 mmol)

-

Triphenyl(phenylethynyl)tin (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 10 mol%)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Anhydrous, degassed N,N-dimethylformamide (DMF) (10 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), triphenyl(phenylethynyl)tin (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), P(o-tol)₃ (0.1 mmol), and CuI (0.1 mmol).

-

Add anhydrous, degassed DMF (10 mL) via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.

-

Cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for the Stille cross-coupling of triphenyl(phenylethynyl)tin with various aryl halides. Please note that yields are highly substrate-dependent and the conditions provided are a general guide.

| Entry | Electrophile (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 18 | 85-95 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | CuI (10) | DMF | 110 | 24 | 70-85 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | - | Dioxane | 100 | 20 | 80-90 |

| 4 | 4-Triflyloxyacetophenone | Pd₂(dba)₃ (3) | PPh₃ (12) | LiCl (300) | THF | 80 | 12 | 75-88 |

Troubleshooting and Safety Considerations

-

Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the solvent, using a different palladium catalyst/ligand combination, or adding an appropriate additive (CuI, LiCl, or a fluoride source). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Homocoupling: The formation of biphenyl or diphenylacetylene byproducts can occur. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or by using a less reactive palladium source.

-

Tin Removal: The removal of tin byproducts can be challenging. A common method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride, which precipitates the tin salts as insoluble polymers that can be removed by filtration. Alternatively, purification by flash chromatography on silica gel is often effective.

-

Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for triphenyl(phenylethynyl)tin and other reagents before use. Palladium catalysts can be flammable and toxic. Exercise caution when handling these materials.

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using Triphenyl(phenylethynyl)tin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of triphenyl(phenylethynyl)tin in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Stille cross-coupling reaction, in particular, offers a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. Triphenyl(phenylethynyl)tin serves as a stable and efficient source of the phenylethynyl moiety in these transformations.

Introduction to Stille Cross-Coupling